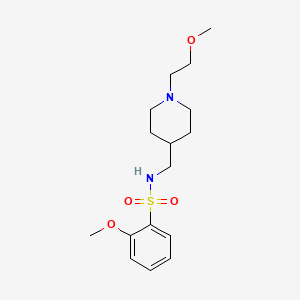

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSLJGJVAQGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyethyl group. The final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe for studying biological processes involving sulfonamide groups.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide and its analogs:

Key Observations:

Substituent Effects: Chlorine vs. Ethoxy vs. Methoxy: The 4-ethoxy analog has increased hydrophobicity due to the longer alkoxy chain, which may enhance membrane permeability but reduce aqueous solubility.

Synthetic Yields :

- Yields for analogs range from 67% to 93%, influenced by steric/electronic effects of substituents. For example, the dihydrobenzofuran-containing compound achieved 76% yield, while the PI4Kβ inhibitor reached 93%, likely due to optimized reaction conditions.

Pharmacological and Physicochemical Considerations

Physicochemical Properties:

- Molecular Weight : The target compound (~353.4 g/mol) is smaller than most analogs, which may improve bioavailability compared to bulkier derivatives (e.g., 483.0 g/mol in ).

- Lipophilicity : Methoxy and ethoxy groups balance hydrophilicity and lipophilicity, critical for blood-brain barrier penetration or peripheral action.

Pharmacological Profiles (Inferred from Analogs):

- Receptor Antagonism : Analogs in were designed as dual α2A/5-HT7 receptor antagonists. The target compound’s methoxy groups may enhance selectivity for serotonin or adrenergic receptors.

Biological Activity

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways involved in tumor growth and proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on various enzymes related to cancer progression. For instance, derivatives of benzenesulfonamides have been documented to inhibit β-tubulin polymerization, which is crucial for cancer cell division. The binding affinity and inhibition constants (IC) for these compounds are essential metrics for assessing their potential therapeutic efficacy.

Anticancer Activity

A study on benzenesulfonamide derivatives demonstrated significant anticancer properties against several cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound exhibited IC values comparable to established chemotherapeutics, indicating its potential as a dual-target inhibitor affecting both STAT3 and tubulin pathways .

| Cell Line | IC Value (µM) |

|---|---|

| A549 | 1.35 |

| MDA-MB-231 | 2.85 |

| HCT-116 | 3.04 |

Mechanistic Insights

The compound's mechanism involves competitive binding at the colchicine site on β-tubulin, leading to disruption in microtubule dynamics essential for mitosis. Additionally, it inhibits phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation pathways .

Case Studies

- In Vivo Studies : In xenograft models, compounds similar to this compound have shown over 80% inhibition of tumor growth, highlighting their efficacy in a physiological context .

- Radical Scavenging Activity : Some derivatives were tested for their ability to scavenge free radicals, showing moderate activity compared to ascorbic acid, which suggests additional mechanisms that may contribute to their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.